N-(1,3,4-thiadiazol-2-yl)picolinamide
Description
Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern medicinal chemistry. acs.org Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, a fact that underscores their central role in drug design and development. nih.gov These structures are integral to a vast number of natural products, including alkaloids and vitamins, as well as a multitude of synthetic drugs. ku.dkacs.org The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic profile. nih.gov
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. acs.orgresearchgate.net Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding. nih.gov The pyridine motif is a key component in over 7000 existing drug molecules and is found in numerous FDA-approved pharmaceuticals. acs.orgdmed.org.ua
The versatility of the pyridine scaffold has led to the development of drugs across a wide spectrum of therapeutic areas. dmed.org.uanih.gov Notable examples include isoniazid (B1672263) for tuberculosis, crizotinib (B193316) for cancer, and nifedipine (B1678770) for hypertension. dmed.org.uanih.gov The ability of the pyridine ring to serve as a bioisostere of a benzene (B151609) ring, while introducing a hydrogen bond acceptor and altering electronic properties, makes it an invaluable tool for medicinal chemists. acs.org Researchers continuously explore new synthetic methods to create novel pyridine-containing compounds to address a range of diseases. acs.orgnih.gov
Table 1: Examples of FDA-Approved Pyridine-Containing Drugs
| Drug Name | Therapeutic Area |
| Isoniazid | Tuberculosis |
| Delavirdine | HIV/AIDS |
| Abiraterone Acetate | Prostate Cancer |
| Crizotinib | Cancer |
| Piroxicam | Arthritis (NSAID) |
| Roflumilast | COPD |
This table presents a selection of drugs where the pyridine scaffold is a key structural feature, highlighting its broad therapeutic applicability. dmed.org.uanih.gov
The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold has garnered significant attention from medicinal chemists due to its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. jchemlett.commdpi.com It is one of four isomers of thiadiazole, but it is the most extensively studied for its therapeutic potential. nih.gov
The biological significance of the 1,3,4-thiadiazole ring is partly attributed to its role as a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which allows its derivatives to potentially interfere with processes like DNA replication. nih.gov The mesoionic character of the ring can enhance the ability of these compounds to cross cellular membranes. nih.gov The presence of the sulfur atom also confers unique properties, contributing to interactions with biological targets. nih.gov The structural versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at various positions, leading to the development of hybrid molecules with diverse pharmacological effects. jchemlett.com
Rationale for Academic Research on N-(1,3,4-thiadiazol-2-yl)picolinamide and Analogues
The primary rationale for investigating this compound and its analogues lies in the concept of "hybrid drug design." nih.gov This strategy involves combining two or more pharmacophores—in this case, pyridine and 1,3,4-thiadiazole—into a single molecule. The goal is to create new chemical entities that may exhibit a synergy of biological activities, a broader spectrum of action, or novel mechanisms of action that are not achievable with the individual components alone. nih.gov
Research into pyridine-thiadiazole hybrids is driven by the promising biological activities observed in these fused systems. Studies have shown that such compounds can possess significant anticancer and antimicrobial properties. nih.govnih.gov For instance, certain 1,3,4-thiadiazole derivatives bearing a pyridine moiety have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). nih.gov The aim is often to inhibit specific molecular targets, such as enzymes like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which are crucial in cell proliferation and cancer progression. nih.gov
Table 2: Selected Anticancer Activity of Pyridine-Thiadiazole Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole 4h | HCT-116 (Colon) | 2.03 ± 0.72 | nih.gov |
| 1,3,4-Thiadiazole 4h | HepG-2 (Liver) | 2.17 ± 0.83 | nih.gov |
| Compound 3d | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | nih.gov |
| Compound 3h | HT-29 (Colon) | 3.1 ± 0.030 | nih.gov |
| Compound 3b | PC3 (Prostate) | 12.6 ± 0.302 | nih.gov |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for several pyridine-thiadiazole analogues against different cancer cell lines, indicating their potential as cytotoxic agents. nih.govnih.gov
Historical Overview of Research on Related Heterocyclic Hybrid Structures
The synthesis of hybrid molecules containing both pyridine and thiadiazole rings is a field of active investigation. Early research into 1,3,4-thiadiazoles established their broad biological potential. mdpi.com Over time, medicinal chemists began to incorporate this versatile pharmacophore into more complex structures to enhance activity.
In recent years, numerous studies have focused on creating and evaluating pyridine-1,3,4-thiadiazole hybrids. For example, research has described the synthesis of new 1,3,4-thiadiazole compounds using pyridine carboxylic acid derivatives, which were subsequently tested for antibacterial effects against pathogens like Escherichia coli and Klebsiella pneumoniae. nih.gov Other work has focused on creating 2,5-disubstituted 1,3,4-thiadiazoles linked to a pyridine ring as potential anticancer agents, with some compounds showing potent inhibitory activity against specific enzymes or cancer cell lines. nih.gov The synthesis of these hybrids often involves multi-step reactions, such as the cyclization of thiosemicarbazide (B42300) precursors. The continuous effort to synthesize and test these novel structures is driven by the quest for more effective and selective therapeutic agents. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4OS |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-3-1-2-4-9-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI Key |
QGCRRKCTNZMIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 1,3,4 Thiadiazol 2 Yl Picolinamide and Its Derivatives
General Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core
The 1,3,4-thiadiazole ring is a key structural motif, and its synthesis is a well-established area of heterocyclic chemistry. The most common strategies involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.
The construction of the 1,3,4-thiadiazole ring system is predominantly achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives with a one-carbon donor, such as a carboxylic acid or its equivalent. Various reagents and conditions have been developed to promote this transformation efficiently.
One of the most prevalent methods involves the reaction of thiosemicarbazide with a carboxylic acid under dehydrating conditions. nih.gov Strong acids like sulfuric acid or reagents like polyphosphate ester (PPE) are often employed to facilitate the cyclodehydration. nih.gov For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of PPE can proceed in a one-pot manner to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). nih.govencyclopedia.pub The mechanism involves the initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. nih.gov
Alternative methods utilize reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to achieve cyclization, though these are often more hazardous. nih.govmdpi.com Iodine-mediated oxidative cyclization offers a milder alternative. For example, thiosemicarbazones, formed from the condensation of an aldehyde with thiosemicarbazide, can undergo oxidative cyclization in the presence of iodine and a base to afford 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.netresearchgate.net
The following table summarizes various cyclization methods leading to the 1,3,4-thiadiazole ring.
Table 1: Selected Cyclization Methods for 1,3,4-Thiadiazole Synthesis| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE), Chloroform | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govencyclopedia.pub |
| Acylhydrazide + Ammonium Thiocyanate | Concentrated Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | |
| Thiosemicarbazide + Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |
| Thiosemicarbazone | Iodine, Potassium Carbonate, 1,4-Dioxane, Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |
| Thiosemicarbazide + Aldehyde | Iodine (I₂) | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |
| 1,4-Disubstituted Thiosemicarbazides | Acidic Media | 2,5-Disubstituted-1,3,4-thiadiazole | mdpi.com |
The formation of the amide bond between the 2-amino group of the 1,3,4-thiadiazole and the carboxyl group of picolinic acid is a critical step in the synthesis of the target molecule. Standard peptide coupling methods are widely applicable for this transformation.
A common approach involves the activation of the carboxylic acid group of picolinic acid. This can be achieved by converting the picolinic acid into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comumsl.edu The resulting picolinoyl chloride is then reacted with the 2-amino-1,3,4-thiadiazole, usually in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com
Alternatively, peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the reactive acid chloride. Widely used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to suppress side reactions and improve yields. researchgate.net Other modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are also effective. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature. researchgate.net
Table 2: Methods for Amide Linkage Formation
| Picolinic Acid Activation Method | Reagents | Typical Conditions | Reference(s) |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Inert solvent, often with catalytic DMF | mdpi.comgoogle.comumsl.edu |
| Mixed Anhydride Formation | Ethyl Chloroformate, Triethylamine | Anhydrous DCM, low temperature | researchgate.net |
| Carbodiimide Coupling | DCC, HOBT | Toluene, Room Temperature | researchgate.net |
| Carbodiimide Coupling | EDCI | Inert solvent | researchgate.net |
Specific Synthetic Protocols for N-(1,3,4-thiadiazol-2-yl)picolinamide and Structurally Similar Analogues
While a specific protocol for this compound is not extensively detailed in singular reports, its synthesis can be reliably inferred from established procedures for analogous compounds, such as N-(1,3,4-thiadiazol-2-yl)benzamides. mdpi.com The general strategy involves a two-step sequence: first, the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole intermediate, followed by its acylation with an activated picolinic acid derivative.
A representative synthetic protocol would proceed as follows:
Synthesis of 2-amino-1,3,4-thiadiazole : Thiosemicarbazide is reacted with formic acid under reflux conditions to yield the parent 2-amino-1,3,4-thiadiazole. For substituted analogues, the corresponding carboxylic acid is used.
Amide Coupling : Picolinic acid is converted to picolinoyl chloride by refluxing with thionyl chloride. The resulting acid chloride is then added dropwise to a cooled solution of 2-amino-1,3,4-thiadiazole in a suitable solvent like dichloromethane (DCM) containing a base such as triethylamine (TEA). The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature to ensure completion. mdpi.com
This modular approach allows for the synthesis of a wide array of analogues by varying the carboxylic acid used in the first step to introduce substituents at the 5-position of the thiadiazole ring, or by using substituted picolinic acids in the second step.
Advanced Derivatization Techniques for Structural Modification
To explore the structure-activity relationships and optimize properties, both the picolinamide (B142947) and the 1,3,4-thiadiazole moieties can be subjected to various derivatization reactions.
The pyridine (B92270) ring of the picolinamide unit is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. The picolinamide group itself can act as a directing group for C-H functionalization reactions. rsc.orgnih.govacs.org Palladium-catalyzed reactions, for example, can achieve site-selective arylation at the ortho-position of a benzylamine (B48309) derivative directed by the picolinamide group. nih.gov This strategy enables the construction of complex biaryl structures.
Furthermore, the synthesis can start with already functionalized picolinic acid derivatives. For instance, various substituted picolinic acids can be synthesized and then coupled with the aminothiadiazole core to produce a library of derivatives with modifications on the pyridine ring. pensoft.netgoogle.com These modifications can include the introduction of halogens, alkyl, alkoxy, and trifluoromethyl groups. google.com
The 1,3,4-thiadiazole ring offers multiple sites for structural modification, primarily at the C5 position and the 2-amino group. The choice of carboxylic acid in the initial cyclization reaction directly determines the substituent at the C5 position. nih.gov This allows for the incorporation of a wide variety of aryl or alkyl groups.
Further manipulation can be performed on the synthesized thiadiazole core. The 2-amino group is a versatile handle for derivatization. For example, it can be reacted with isothiocyanates to form thiourea (B124793) derivatives or with chloroacetamides to introduce further functional groups. nih.gov The sulfur atom at the 2-position of 1,3,4-thiadiazole-2-thiols can be alkylated to introduce a variety of side chains. researchgate.netnih.gov These reactions significantly expand the chemical diversity of the resulting compounds.
Table 3: Derivatization Techniques for the 1,3,4-Thiadiazole Ring
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference(s) |
|---|---|---|---|---|
| C5 | Cyclization | Various Carboxylic Acids + Thiosemicarbazide | Varied Alkyl/Aryl Substituents | nih.gov |
| 2-Amino | Acylation | Aroyl Chlorides, TEA, DCM | Amide Derivatives | mdpi.com |
| 2-Amino | Thiourea Formation | Isothiocyanates | N-substituted Thioureas | nih.gov |
| 2-Thio | S-Alkylation | N-(aryl)-2-chloroacetamides, K₂CO₃ | Thioether Linkage | nih.gov |
| C5 | Aromatic Substitution | (Starting with substituted benzoic acids) | Halogen, Nitro, Methoxy (B1213986), etc. on Phenyl ring | nih.gov |
Design and Synthesis of Hybrid Molecules Incorporating Multiple Pharmacophores
The strategy of creating hybrid molecules involves chemically linking two or more pharmacophoric units to produce a single compound with a potentially enhanced or synergistic biological activity profile. The 1,3,4-thiadiazole ring is recognized as a versatile scaffold in medicinal chemistry. nih.gov Its incorporation with other medicinally active moieties can lead to hybrid molecules with diverse pharmacological effects. nih.gov
A common approach begins with the synthesis of a core 2-amino-1,3,4-thiadiazole derivative, which is then coupled with various carboxylic acids or other reactive species. For instance, in the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, a related isomer of the target compound, the initial step involves reacting pyridine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone. This intermediate is then oxidatively cyclized to yield 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine. nih.gov This amine serves as a versatile building block, which can then be acylated with various substituted benzoyl chlorides to produce the final hybrid molecules. nih.gov This modular synthesis allows for the introduction of a wide variety of pharmacophoric groups.
Another example is the creation of hybrid structures linking the 1,3,4-thiadiazole core with a furan (B31954) moiety. In one study, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized. nih.gov The design rationale often targets specific biological pathways; in this case, the resulting compounds were evaluated as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Similarly, glucosides have been attached to the 1,3,4-thiadiazole scaffold. The synthesis involved reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 2-amino-5-mercapto-1,3,4-thiadiazole. nih.gov The resulting thiadiazole-glucoside conjugate was then further derivatized by creating an amide linkage with various substituted benzoic acids, yielding a series of novel hybrid compounds. nih.gov This approach demonstrates the fusion of a heterocyclic pharmacophore with a carbohydrate unit.
The synthesis of these hybrid molecules often involves standard amide bond formation techniques. For example, coupling a 2-amino-1,3,4-thiadiazole intermediate with a carboxylic acid can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov
Optimization of Reaction Conditions and Synthetic Efficiency
Optimizing synthetic pathways is crucial for improving yields, reducing reaction times, and promoting greener chemistry. For the synthesis of this compound and related structures, a key area of optimization has been the comparison and implementation of modern energy sources, such as microwave irradiation, against classical heating methods.
Comparison of Conventional and Microwave-Assisted Synthesis Methods
Microwave-assisted synthesis has emerged as a powerful tool in organic and medicinal chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govnih.gov
In the synthesis of a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, a direct comparison between the two methods was performed. nih.gov The final step of the synthesis involved the reaction of various hydrazonoyl halides with an N-(furan-2-carbonyl)-2-cyanohydrazide carbothioamide intermediate. Under conventional conditions (refluxing in ethanol), the reactions required 6 to 8 hours to complete. In stark contrast, when the same reactions were conducted under microwave irradiation, the required time was reduced to a mere 3 to 5 minutes. nih.gov This represents a significant enhancement in reaction rate.
The yields of the final products were also notably improved with the microwave-assisted method. The table below provides a comparative analysis of the reaction times and yields for the synthesis of selected furan-2-carboxamide derivatives, which are structurally analogous to the picolinamide target.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Conventional Method | Microwave Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Compound A | 6 | 75 | 3 | 92 |
| Compound B | 8 | 72 | 5 | 90 |
| Compound C | 7 | 78 | 4 | 94 |
Data derived from a study on analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, illustrating the typical advantages of microwave synthesis. nih.gov
The efficiency of microwave irradiation is often attributed to the direct and rapid heating of the solvent and reactants, leading to a more uniform temperature distribution and faster reaction kinetics. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, including nih.govijpcbs.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles and other diazoles, consistently resulting in high yields and short reaction times. nih.govresearchgate.net The use of eco-friendly catalysts, such as chitosan, in conjunction with microwave heating further enhances the efficiency and green credentials of these synthetic protocols. nih.gov
Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Picolinamide Analogues
Methodological Approaches for SAR Elucidation
The elucidation of SAR for N-(1,3,4-thiadiazol-2-yl)picolinamide analogues employs a combination of synthetic chemistry, biological evaluation, and computational modeling.
Synthetic Strategies: The synthesis of a diverse library of analogues is fundamental to SAR studies. Common synthetic routes involve the acylation of 2-amino-5-substituted-1,3,4-thiadiazoles with picolinic acid or its derivatives. nih.gov Methodologies such as one-pot syntheses and microwave-assisted reactions are often employed to enhance reaction rates and yields. nih.gov The preparation of the key 2-amino-1,3,4-thiadiazole (B1665364) intermediates can be achieved through various methods, including the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. asianpubs.orgnih.gov
Biological Screening: Once synthesized, the compounds undergo a battery of biological assays to determine their activity. These assays are tailored to the specific therapeutic target, which can range from enzymes and receptors to whole-cell systems. For instance, in vitro assays are used to determine inhibitory concentrations (e.g., IC50 values) against specific enzymes like acetylcholinesterase or to assess antiproliferative activity against various cancer cell lines. nih.govnih.gov
Computational Modeling: In conjunction with experimental data, computational techniques such as molecular docking are utilized to predict the binding modes of the analogues within the active site of their biological target. nih.govnih.gov These models help to rationalize the observed SAR and provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern biological activity. nih.gov This synergy between experimental and computational approaches accelerates the optimization process for lead compounds. nih.gov
Impact of Structural Modifications on Biological Activity Profiles
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the picolinamide (B142947) and the 1,3,4-thiadiazole (B1197879) rings, as well as the linker connecting them.
The picolinamide moiety serves as a crucial component of the pharmacophore, and modifications to this ring system can significantly modulate biological activity. Studies on related picolinamide derivatives have shown that they can exhibit stronger bioactivity compared to their benzamide (B126) counterparts. nih.gov
The position of substituents on the pyridine (B92270) ring of the picolinamide is a key determinant of activity. For example, in a series of picolinamide derivatives evaluated as acetylcholinesterase inhibitors, the substitution pattern on the picolinamide ring markedly influenced their inhibitory potency and selectivity. nih.govresearchgate.net While direct and extensive SAR studies on substituted picolinamide rings within this compound analogues are not widely reported, the existing data on related structures underscores the importance of this region for targeted activity.
The 1,3,4-thiadiazole ring is a versatile scaffold, and substitutions at the 5-position have been extensively explored to optimize the biological profiles of these compounds. The nature of the substituent at this position can have a dramatic impact on the potency and spectrum of activity.
For instance, in a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides developed as insecticides, the nature of the aryl group at the 5-position was critical for activity against various sap-feeding insect pests. nih.gov Similarly, in the context of anticancer agents, the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles was found to be important for their cytotoxic activity. mdpi.com The introduction of fluorinated groups, such as a trifluoromethyl group, has been shown to significantly increase the biological activity of some 1,3,4-thiadiazole derivatives. mdpi.com
The following table summarizes the effect of various substituents at the 5-position of the 1,3,4-thiadiazole ring on the biological activity of N-acyl-1,3,4-thiadiazole derivatives.
| Substituent at 5-position | Biological Activity | Reference Compound Class |
| Aryl groups | Insecticidal activity | N-(5-aryl-1,3,4-thiadiazol-2-yl)amides |
| Phenyl group | Cytotoxic activity | 5-phenyl-1,3,4-thiadiazoles |
| Trifluoromethyl group | Increased anticancer activity | Fluorinated pyrazol[3,4-d]pyrimidines with a 1,3,4-thiadiazole ring |
| Butyl group | Ketol-acid reductoisomerase inhibition | N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas |
| 3-Pyridinyl group | Ketol-acid reductoisomerase inhibition | N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas |
While systematic studies on modifying the amide linker in this compound are limited, research on other classes of molecules, such as pyrrole/imidazole (B134444) polyamides, has demonstrated that the nature of the linker can significantly impact biological potency. caltech.edu In some instances, the amide linker is part of a larger, fused heterocyclic system, which can confer a more rigid conformation and lead to enhanced activity. For example, the fusion of the 1,3,4-thiadiazole ring with other heterocycles like pyrimidine (B1678525) has resulted in compounds with potent biofilm dispersal activity. nih.gov The replacement of the 1,3,4-thiadiazole with other heterocycles like 1,3,4-oxadiazole (B1194373) has been shown to result in a loss of activity in some cases, highlighting the importance of the sulfur atom in the thiadiazole ring for certain biological targets. nih.gov
Stereochemical Aspects and Chiral Recognition in SAR
Currently, there is a notable absence of published research specifically addressing the stereochemical aspects and chiral recognition in the structure-activity relationships of this compound analogues. The introduction of chiral centers, for instance, by using substituted picolinic acids or by incorporating chiral substituents on the 1,3,4-thiadiazole ring, could lead to enantiomers with differential biological activities. Such studies would be invaluable for understanding the three-dimensional requirements of the target binding site and for the development of more selective and potent compounds. The lack of data in this area represents a significant gap in the current understanding of the SAR of this class of compounds.
Formulation of SAR Hypotheses for Targeted Activity Enhancement
Based on the available data, several SAR hypotheses can be formulated to guide the future design of more potent this compound analogues.
Picolinamide Ring: The picolinamide scaffold appears to be a privileged fragment for certain biological activities, potentially offering superior potency compared to benzamide analogues. nih.gov The position and electronic nature of substituents on the pyridine ring are likely to be critical for fine-tuning activity and selectivity.
1,3,4-Thiadiazole Substituents: The 5-position of the 1,3,4-thiadiazole ring is a key "hotspot" for modification. Lipophilic and electron-withdrawing groups at this position have been shown to enhance activity in various contexts. nih.govmdpi.com For example, longer alkyl chains at this position have been correlated with higher inhibitory activity against ketol-acid reductoisomerase. nih.gov
Linker and Core Heterocycle: The amide linker and the 1,3,4-thiadiazole core are generally intolerant to drastic changes. nih.gov However, subtle modifications or the isosteric replacement of the thiadiazole with other five-membered heterocycles could be explored to modulate physicochemical properties and biological activity. Molecular docking studies can be instrumental in predicting which core modifications are likely to be tolerated by the target's binding site. nih.gov
The following table provides a summary of key SAR insights and hypotheses for the this compound scaffold.
| Molecular Region | SAR Observation/Hypothesis | Supporting Evidence/Rationale |
| Picolinamide Ring | Picolinamide may be superior to benzamide for certain activities. Substituent position is critical. | Comparative studies of picolinamide vs. benzamide derivatives. nih.gov |
| 5-position of 1,3,4-Thiadiazole | Lipophilic and electron-withdrawing groups can enhance potency. | Studies on insecticidal and anticancer analogues. nih.govmdpi.com |
| Amide Linker | Generally intolerant to major modifications. | SAR studies on related heterocyclic compounds. nih.gov |
| 1,3,4-Thiadiazole Core | The sulfur atom is often crucial for activity. Isosteric replacement can lead to loss of potency. | Comparative studies with oxadiazole analogues. nih.gov |
These hypotheses, derived from a combination of experimental data and computational modeling, provide a rational framework for the prospective design and synthesis of novel this compound analogues with enhanced therapeutic potential.
Biological Activity Investigations of N 1,3,4 Thiadiazol 2 Yl Picolinamide Derivatives
In Vitro Biological Evaluation Methodologies
A range of in vitro assays have been employed to elucidate the biological effects of N-(1,3,4-thiadiazol-2-yl)picolinamide derivatives. These methodologies are crucial for determining the cytotoxic and enzyme-inhibiting potential of these compounds.
The antiproliferative activity of this compound derivatives has been extensively studied using various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and cytotoxicity. researchgate.net For instance, a series of 1,3,4-thiadiazole-based compounds were evaluated for their cytotoxic effects against prostate cancer (PC3), glioblastoma (U87-C-531), and breast cancer (MDA-MB-231) cell lines. nih.gov The results indicated that these compounds generally exhibited higher cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov
Notably, four specific derivatives, 3h, 3j, 3k, and 3l, demonstrated superior cytotoxic activity against the MDA-MB-231 cell line, with IC50 values of 11 ± 0.18 µM, 10 ± 0.39 µM, 11 ± 0.77 µM, and 8 ± 0.69 µM, respectively. These values were more potent than the reference drug, imatinib, which had an IC50 of 20 ± 0.69 µM. nih.gov
Another study involving novel hybrids of 1,3,4-thiadiazole (B1197879) and benzisoselenazolone, evaluated using the CCK-8 assay, showed potent antiproliferative activities against human cancer cell lines SMMC-7721, MCF-7, and A549. nih.gov Specifically, compound 4g had an IC50 value of 2.08 µM against SMMC-7721 cells, while compounds 4b and 4m were highly effective against MCF-7 cells with IC50 values of 2.03 and 2.06 µM, respectively. nih.gov Compound 4i showed the best inhibitory effect against A549 cells with an IC50 value of 1.03 µM. nih.gov
Furthermore, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were assessed for their cytotoxicity against PC3, HT29, and SKNMC cell lines using the MTT protocol. nih.gov The study found that derivatives containing a nitro group had higher cytotoxic activity against the PC3 cell line, while methoxylated derivatives showed acceptable activity against the SKNMC cell line. nih.gov
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Assay |
| 3h | MDA-MB-231 | 11 ± 0.18 | MTT |
| 3j | MDA-MB-231 | 10 ± 0.39 | MTT |
| 3k | MDA-MB-231 | 11 ± 0.77 | MTT |
| 3l | MDA-MB-231 | 8 ± 0.69 | MTT |
| Imatinib (Reference) | MDA-MB-231 | 20 ± 0.69 | MTT |
| 4g | SMMC-7721 | 2.08 | CCK-8 |
| 4b | MCF-7 | 2.03 | CCK-8 |
| 4m | MCF-7 | 2.06 | CCK-8 |
| 4i | A549 | 1.03 | CCK-8 |
The mechanism of action for the antiproliferative effects of some this compound derivatives has been linked to the inhibition of specific enzymes crucial for cancer cell growth and survival. One such target is 6-phosphogluconate dehydrogenase (6-PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net A study focused on the discovery of N-(1,3,4-thiadiazol-2-yl)amide derivatives as uncompetitive inhibitors of 6-PGD, highlighting its potential as an anticancer drug target. researchgate.net
Another important enzyme target is lipoxygenase (LOX), which has been implicated in the development of various cancers. nih.gov A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against 15-lipoxygenase-1. nih.gov The results showed that methoxylated derivatives were the most potent enzyme inhibitors, particularly those with the methoxy (B1213986) group at the ortho position of the phenyl ring. nih.gov
Furthermore, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been identified as potent inhibitors of Bloom helicase (BLM), a DNA helicase involved in DNA repair. nih.gov Inhibition of BLM is a potential strategy to enhance the efficacy of DNA-damaging anticancer agents. nih.gov The research led to the identification of ML216 and related analogs that demonstrated potent and selective BLM inhibition. nih.gov
Antimicrobial Activity Studies
In addition to their anticancer potential, this compound derivatives have demonstrated significant antimicrobial properties, positioning them as potential candidates for the development of new antibacterial and antifungal agents.
The antibacterial activity of these derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The agar (B569324) diffusion method is a commonly used technique for this purpose. nih.gov For instance, synthesized derivatives of 1,3,4-thiadiazole have been tested against Bacillus subtilis and Escherichia coli. nih.gov
In a study involving Schiff base complexes of 1,3,4-thiadiazole, the antibacterial activity was assessed against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria including Escherichia coli, Proteus mirabilis, Citrobacter freundii, and Pseudomonas aeruginosa. researchgate.net A series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives were also synthesized and showed significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains using the tube dilution method. nih.gov Notably, compounds D4, D8, and D11 were particularly effective against E. coli. nih.gov
The antifungal potential of this compound derivatives has been investigated against a variety of fungal pathogens. In one study, target compounds 3a and 3c exhibited superior antifungal activity against Epidermophyton floccosum and Mucor racemosus compared to the standard drug fluconazole, with minimum inhibition concentrations (MIC) as low as 8 µg/mL and 16 µg/mL, respectively. nih.gov Compound 3e showed significant inhibitory activity against several plant pathogenic fungi, including Helminthosporium maydis, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov
Another study on a series of 1,3,4-thiadiazole derivatives (3a–3l) evaluated their in vitro antifungal activity against eight Candida species. nih.gov Compounds 3k and 3l displayed very notable antifungal effects. nih.gov The study also found that the presence of chloro or fluoro substituents at the second position of the phenyl ring enhanced the antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| 3a | Epidermophyton floccosum | 8 |
| 3c | Mucor racemosus | 16 |
The antimicrobial action of these compounds is believed to be linked to their chemical structure. The toxophoric –N–C–S moiety present in 1,3,4-thiadiazoles is thought to be responsible for their broad range of biological activities. nih.gov For antifungal activity, a probable mechanism of action for some active compounds was investigated through an ergosterol (B1671047) quantification assay, suggesting interference with the fungal cell membrane. nih.gov Additionally, docking studies on certain 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives pointed towards the inhibition of the lanosterol-14α-demethylase enzyme as a likely mechanism. mdpi.com
Anticancer Research and Antitumor Potency
The quest for more effective and safer chemotherapeutic agents has led researchers to investigate a wide array of synthetic compounds. Derivatives of this compound have emerged as a noteworthy class, demonstrating significant potential in anticancer research. These compounds are designed to hybridize the structural features of different known inhibitors, aiming for enhanced efficacy and novel mechanisms of action.
A crucial step in the evaluation of any potential anticancer agent is the assessment of its ability to inhibit the growth of cancer cells. A novel series of picolinamide-based derivatives has been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. nih.gov
Specifically, the antiproliferative effects of these compounds were tested against the A549 human lung carcinoma and HepG2 human hepatocellular carcinoma cell lines. nih.gov Among the synthesized derivatives, compounds 8j and 8l demonstrated notable activity against both cell lines, suggesting their potential as broad-spectrum anticancer agents. nih.gov The inhibitory concentrations (IC₅₀) for these compounds were not explicitly provided in the abstract, but their activity was highlighted as significant. nih.gov
Another study focused on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are structurally related to the picolinamide (B142947) series. This research identified several compounds with promising antiproliferative activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. nih.gov While not picolinamide derivatives, the findings suggest that the N-(1,3,4-thiadiazol-2-yl)amide core is a viable pharmacophore for anticancer drug design.
The following table summarizes the antiproliferative activity of selected this compound and related derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity | Reference |
| 8j | A549 (Lung Carcinoma) | Exhibited better activity | nih.gov |
| 8j | HepG2 (Hepatocellular Carcinoma) | Exhibited better activity | nih.gov |
| 8l | A549 (Lung Carcinoma) | Exhibited better activity | nih.gov |
| 8l | HepG2 (Hepatocellular Carcinoma) | Exhibited better activity | nih.gov |
A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death, in cancer cells. Research into 1,3,4-thiadiazole derivatives has shown that these compounds can trigger apoptotic pathways. For instance, a study on N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share a similar core structure, demonstrated that specific compounds could induce apoptosis. nih.govnih.gov
In that study, compound 19 was found to significantly increase early apoptosis in MCF-7 breast cancer cells to 15%. nih.govnih.gov Another compound, 6b , was shown to increase the percentage of necrotic cells to 12.5%, suggesting a different mechanism of cell death. nih.govnih.gov While these are not picolinamide derivatives, they provide insight into the potential mechanisms of related compounds. The pro-apoptotic activity is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. In silico studies of other 1,3,4-thiadiazole derivatives have suggested that they may act through the activation of Caspase 3 and Caspase 8. nih.gov
In addition to inducing apoptosis, another effective anticancer strategy is to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells. Certain 1,3,4-thiadiazole derivatives have been shown to interfere with the cell cycle.
For example, the N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative, compound 19 , was found to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is likely due to the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govnih.gov Another related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was reported to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This was associated with an enhanced expression of p27/Kip1, a cell cycle inhibitor. nih.gov These findings suggest that this compound derivatives could potentially inhibit cancer cell proliferation by causing cell cycle arrest at different checkpoints.
Enzyme Inhibition Profiles and Mechanistic Elucidation
To understand the specific molecular targets of these compounds, researchers have investigated their ability to inhibit key enzymes involved in cancer progression. For this compound derivatives, a primary focus has been on kinases that play a crucial role in tumor angiogenesis and signaling pathways.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov A series of novel picolinamide-based derivatives were designed and synthesized as potent and effective VEGFR-2 inhibitors. nih.gov Molecular docking studies were performed to investigate the binding capacity and mode of these derivatives with VEGFR-2. nih.gov The results indicated that these compounds have a strong potential to be developed as novel VEGFR-2 inhibitors. nih.gov
While specific IC₅₀ values for the picolinamide derivatives against VEGFR-2 were not detailed in the primary abstract, related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were shown to be good inhibitors of VEGFR-2, with IC₅₀ values ranging from 7.4 to 11.5 nM. nih.gov This highlights the potential of the broader N-(1,3,4-thiadiazol-2-yl)amide scaffold in targeting this critical kinase. Another study on benzothiazoles bearing a 1,3,4-thiadiazole moiety identified compounds that inhibit VEGFR-2 with IC₅₀ values similar to the reference drug sorafenib. nih.gov
The following table summarizes the VEGFR-2 inhibitory activity of selected compounds.
| Compound Class | Specific Derivative(s) | VEGFR-2 IC₅₀ | Reference |
| Picolinamide-based derivatives | Not specified | Potent inhibitors | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | 6, 7, 11a, 11b, 12, 14, 16 | 7.4 - 11.5 nM | nih.gov |
| Benzothiazoles with 1,3,4-thiadiazole | 4f | 0.194 µM | nih.gov |
BRAF is a serine/threonine-protein kinase that is part of the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. The inhibition of BRAF kinase is a targeted therapy for cancers with BRAF mutations.
Research has identified that some compounds containing a 1,3,4-thiadiazole moiety can act as dual inhibitors of both BRAF and VEGFR-2. nih.gov For instance, a study on benzothiazole (B30560) derivatives incorporating a 1,3,4-thiadiazole ring found a compound (4f ) that exhibited inhibitory activity against the BRAF enzyme with an IC₅₀ value of 0.071 µM, which was comparable to the reference drug sorafenib. nih.gov While this study did not specifically investigate this compound derivatives, the findings suggest that the 1,3,4-thiadiazole scaffold can be a key component in designing BRAF inhibitors. The potential for dual inhibition of both VEGFR-2 and BRAF by a single molecule is a promising strategy to overcome drug resistance and improve therapeutic outcomes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of the 1,3,4-thiadiazole scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. Research into new (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds has demonstrated significant in vitro inhibition of both enzymes, with some analogues achieving IC₅₀ values in the nanomolar range. nih.gov Generally, these compounds have shown a stronger inhibitory potency against AChE compared to BChE. nih.gov For instance, one of the most potent compounds from a study proved to be highly selective for AChE, with an IC₅₀ value of 0.053 μM and a selectivity ratio of approximately 950 against BChE. nih.gov Kinetic studies have revealed that these derivatives can act as mixed-type inhibitors of AChE. nih.gov Another study highlighted novel 1,3,4-thiadiazole derivatives that also exhibited inhibitory potency on BChE, with IC50 values for some compounds recorded at 18.34 μM and 10.45 μM.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 9 (a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative) | AChE | 0.053 | nih.gov |
| Compound 2 (a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative) | AChE & BChE | low nM range | nih.gov |
| Compound 1c (a 1,3,4-thiadiazole derivative) | BChE | 18.34 | |
| Compound 3c (a 1,3,4-thiadiazole derivative) | BChE | 10.45 |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA and certain amino acids, making it a key target for antimicrobial and anticancer therapies. The 1,3,4-thiadiazole scaffold has been recognized as a promising framework for the development of DHFR inhibitors. sciforum.netmdpi.com Molecular docking studies have been employed to investigate the potential of N-amidoalkylated derivatives of 1,3,4-thiadiazole as DHFR inhibitors, evaluating their interaction with the enzyme's active site. sciforum.net Various heterocyclic systems incorporating the 1,3,4-thiadiazole moiety have been explored as potential DHFR inhibitors. mdpi.com
| Compound Derivative Class | Target Enzyme | Key Findings | Reference |
| N-amidoalkylated 1,3,4-thiadiazoles | DHFR | Proposed as potential inhibitors based on molecular docking studies. sciforum.net | sciforum.net |
| 1,3,4-thiadiazole fused heterocyclic systems | DHFR | Investigated as potential DHFR inhibitors for anticancer applications. mdpi.com | mdpi.com |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key player in cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer drug development. Structurally similar N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been designed and synthesized as dual-target inhibitors of EGFR and HER-2. nih.gov Kinase assays have confirmed that these compounds can selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov These derivatives have demonstrated significant anti-proliferative capabilities against breast and lung cancer cell lines. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR/HER-2 | Act as dual-target inhibitors with anti-proliferative activity against cancer cells. nih.gov | nih.gov |
Other Kinase Targets (e.g., Abl, Src, PTK2/FAK)
The therapeutic potential of this compound derivatives extends to other significant kinase targets. The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has been linked to their ability to inhibit Abl kinase. nih.gov Furthermore, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against human chronic myeloid leukemia (CML) cell lines, which is often driven by the Bcr-Abl fusion protein. nih.gov One of these compounds exhibited an IC₅₀ of 0.038 μM against the K562 cell line and was found to reduce protein phosphorylation in the PI3K/Akt signaling pathway, which is downstream of Abl. nih.gov
Focal Adhesion Kinase (FAK), or PTK2, is another critical target in cancer therapy due to its role in cell migration, proliferation, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK. nih.gov Additionally, a new class of imidazo[2,1-b] sciforum.netmdpi.comnih.govthiadiazole compounds has been evaluated as inhibitors of FAK phosphorylation. nih.gov Certain of these compounds demonstrated promising antitumor activity with IC50 values in the low micromolar range (0.59 to 2.81 μM). nih.gov
| Compound Class | Target Kinase | IC₅₀/Activity | Reference |
| 1,3,4-thiadiazole-2-amine derivatives | Abl kinase | Linked to antitumor capacity. nih.gov | nih.gov |
| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | K562 (CML cell line) | 0.038 µM | nih.gov |
| Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine | FAK | Micromolar inhibition. nih.gov | nih.gov |
| Imidazo[2,1-b] sciforum.netmdpi.comnih.govthiadiazole compounds (1a and 1b) | Peritoneal mesothelioma cells | 0.59 to 2.81 µM | nih.gov |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA, and their inhibition is a well-established strategy in cancer chemotherapy. The antitumor activity of 1,3,4-thiadiazole-2-amine derivatives has been associated with their potential to inhibit topoisomerase II. nih.gov Furthermore, fused heterocyclic systems containing a 1,3,4-thiadiazole ring, such as 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles, have been investigated as topoisomerase II alpha inhibitors. nih.gov One such compound, KA39, was identified as a potent anticancer agent and a catalytic inhibitor of topoisomerase IIα phosphorylation. nih.gov This compound was found to block the relaxation of supercoiled DNA, a key function of topoisomerase II. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
| 1,3,4-thiadiazole-2-amine derivatives | Topoisomerase II | Potential for inhibition contributes to antitumor capacity. nih.gov | nih.gov |
| 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles (e.g., KA39) | Topoisomerase IIα | Acts as a catalytic inhibitor and blocks DNA relaxation. nih.gov | nih.gov |
Anti-inflammatory Activity Assessments
The 1,3,4-thiadiazole nucleus is a common feature in compounds exhibiting anti-inflammatory properties. researchgate.net A study on novel N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives found that several compounds showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with efficacy comparable to the standard drug indomethacin. sciforum.net Another investigation into two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides revealed good analgesic action and fair anti-inflammatory activity. nih.gov Furthermore, imidazo[2,1-b] sciforum.netmdpi.comnih.govthiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing better anti-inflammatory activity than diclofenac. nih.gov
| Compound Class | In Vivo Model/Assay | Key Findings | Reference |
| N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity, comparable to indomethacin. sciforum.net | sciforum.net |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema test | Fair anti-inflammatory activity and good analgesic action. nih.gov | nih.gov |
| 2,6-diaryl-imidazo[2,1-b] sciforum.netmdpi.comnih.govthiadiazole derivatives | Carrageenan-induced rat paw edema | Some compounds showed better anti-inflammatory activity than diclofenac. nih.gov | nih.gov |
Anticonvulsant Activity Investigations
The 1,3,4-thiadiazole scaffold is a key component of various compounds with demonstrated anticonvulsant activity. nih.gov These derivatives have been evaluated in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. One study reported that the synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide] was found to be 1.8 times more effective than valproic acid, with an ED₅₀ of 126.8 mg/kg. nih.gov Another series of 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole derivatives also showed potent anticonvulsant properties in both rats and mice, comparing favorably with standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov The mechanism of action for some of these compounds is thought to involve the prevention of neuron firing in the brain through the GABAergic pathway. nih.gov
| Compound | Anticonvulsant Model | Key Findings | Reference |
| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | MES and PTZ | 1.8 times more effective than valproic acid; ED₅₀ = 126.8 mg/kg. nih.gov | nih.gov |
| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Not specified | Potent anticonvulsant properties in rats and mice. nih.gov | nih.gov |
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Not specified | Exhibited prominent activity at a lower dose of 30 mg/kg. nih.gov | nih.gov |
Other Reported Biological Activities
Beyond the primary applications, derivatives of the this compound scaffold have been explored for a variety of other potential therapeutic and agricultural uses. These investigations have revealed promising activities, including antioxidant, antiviral, and antidiabetic effects, as well as utility in plant growth regulation.
Several studies have highlighted the antioxidant potential of 1,3,4-thiadiazole derivatives. The ability of these compounds to scavenge free radicals is a key aspect of this activity. For instance, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH method. researchgate.netsaudijournals.com Among the tested compounds, TZD 5 and TZD 3 demonstrated promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard ascorbic acid (IC50 value of 29.2 µM). researchgate.netsaudijournals.com
In another study, various thiazolidinone derivatives incorporating the 1,3,4-thiadiazole ring were assessed for their antioxidant capacity. nih.gov Compound 4 , a 1,3,4-thiadiazole-based thiazolidinone, exhibited a notable DPPH radical scavenging activity of 33.98%. nih.gov Furthermore, some derivatives showed significant inhibition of lipid peroxidation (TBARS test), with compound 1 and 5 showing 62.11% and 66.71% inhibition, respectively. nih.gov Research into other 1,3,4-thiadiazole derivatives has also identified compounds with significant radical scavenging properties. For example, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine was reported to show excellent antioxidant activity, surpassing the standard drug used in the study. nih.gov
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Antioxidant Assay | Activity | Reference |
|---|---|---|---|
| TZD 5 | DPPH | IC50: 27.50 µM | researchgate.netsaudijournals.com |
| TZD 3 | DPPH | IC50: 28.00 µM | researchgate.netsaudijournals.com |
| Ascorbic Acid (Standard) | DPPH | IC50: 29.2 µM | researchgate.netsaudijournals.com |
| Compound 4 | DPPH | 33.98% scavenging | nih.gov |
| Compound 1 | TBARS | 62.11% inhibition | nih.gov |
| Compound 5 | TBARS | 66.71% inhibition | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Not Specified | Excellent | nih.gov |
The 1,3,4-thiadiazole nucleus is a component of various compounds investigated for their antiviral properties against a range of viruses. One study identified N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide as an inhibitor of the Influenza A H3N2 virus subtype, with an EC50 value of 31.4 μM. researchgate.net Other derivatives from the same study showed activity against Parainfluenza-3 and Reovirus-1. researchgate.net The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-aryl group of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been shown to enhance anti-HIV-1 activity. researchgate.net
In the realm of plant viruses, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their protective activity against Tobacco Mosaic Virus (TMV). mdpi.com Compound E2 from this series was particularly effective, with an EC50 value of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.com It was observed that compound E2 could effectively inhibit the spread of TMV in the host plant. mdpi.com More recently, with the emergence of global viral threats, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives containing the 1,3,4-thiadiazole moiety have been suggested as potential candidates for the development of drugs against SARS-CoV-2, based on their potential to inhibit viral proteases. tandfonline.com
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | EC50: 31.4 μM | researchgate.net |
| E2 | Tobacco Mosaic Virus (TMV) | EC50: 203.5 μg/mL | mdpi.com |
| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | EC50: 261.4 μg/mL | mdpi.com |
| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives | SARS-CoV-2 Protease | Potential inhibitors | tandfonline.com |
Derivatives of 1,3,4-thiadiazole have shown potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in glucose metabolism. A study focused on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. researchgate.net The synthesized compounds exhibited PTP1B inhibitory activities with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 μM. researchgate.net The most potent compound, MY17, had an IC50 of 0.41 ± 0.05 μM, significantly better than the positive control, lithocholic acid (IC50 = 9.62 ± 0.14 μM). researchgate.net
Another approach has been the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. A series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones were synthesized and found to have significant α-glucosidase inhibitory activity. nih.gov One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b), showed an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of the reference drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov
Table 3: Antidiabetic Activity of this compound Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| MY17 | PTP1B | 0.41 ± 0.05 μM | researchgate.net |
| Lithocholic Acid (Control) | PTP1B | 9.62 ± 0.14 μM | researchgate.net |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | α-glucosidase | 3.66 mM | nih.gov |
| Acarbose (Reference) | α-glucosidase | 13.88 mM | nih.gov |
The influence of 1,3,4-thiadiazole derivatives extends to the regulation of plant growth, with some compounds exhibiting herbicidal properties while others can enhance plant health under stress. For example, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been shown to exhibit moderate herbicidal activity against Brassica campestris. asianpubs.org
Conversely, certain derivatives can have a positive impact on plant physiology. The previously mentioned antiviral compound E2, a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative, was found to improve the photosynthetic efficiency of TMV-infected tobacco leaves. mdpi.com This was demonstrated by a significant increase in the chlorophyll (B73375) content and the net photosynthesis value in treated plants, suggesting a role in maintaining plant health and productivity during viral infection. mdpi.com
Table 4: Plant Growth Regulation Activity of this compound Derivatives
| Compound | Activity | Target Species/System | Reference |
|---|---|---|---|
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Moderate herbicidal activity | Brassica campestris | asianpubs.org |
| E2 (1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative) | Improved photosynthetic efficiency | TMV-infected tobacco leaves | mdpi.com |
Computational Chemistry and Molecular Modeling Studies of N 1,3,4 Thiadiazol 2 Yl Picolinamide Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor at the atomic level.
Analysis of Ligand-Protein Binding Modes and Interaction Patterns
Molecular docking simulations have been instrumental in analyzing how N-(1,3,4-thiadiazol-2-yl)picolinamide derivatives bind to various protein targets. These studies reveal the specific binding modes and the intricate network of interactions that stabilize the ligand-protein complex. For instance, docking studies of 1,3,4-thiadiazole (B1197879) derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have been performed to understand their binding modes. mdpi.com Similarly, the binding interactions of 1,3,4-thiadiazole derivatives with the NUDT5 gene, an enzyme implicated in breast cancer, have been investigated, showing the formation of hydrogen bonds. researchgate.net
The 1,3,4-thiadiazole moiety itself often plays a crucial role in these interactions. In a study involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the nitrogen atoms of the 1,3,4-thiadiazole ring were observed to form hydrogen bonds with key residues like ASN923, highlighting the importance of this heterocyclic core in achieving high binding affinity. mdpi.com Furthermore, docking simulations of 1,3,4-thiadiazol-2-amide derivatives with Focal Adhesion Kinase (FAK) have helped to determine the probable binding model, providing a basis for understanding their anticancer activity. nih.gov
Prediction of Binding Affinities and Conformational Analysis
A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the ligand-protein interaction. For example, a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the COVID-19 main protease (6LU7), with predicted binding energies ranging from -5.4 to -8.1 kcal/mol. nih.gov In another study, a 1,3,4-thiadiazole derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), exhibited a strong predicted binding affinity for ADP-sugar pyrophosphatase with a docking score of -8.9 kcal/mol. researchgate.net
Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is another critical aspect. Theoretical conformational analysis of related heterocyclic systems has been performed using quantum-chemical calculations to understand their preferred shapes. researchgate.net This is crucial as the ligand's conformation upon binding to the protein active site can significantly impact the interaction strength.
Identification of Key Amino Acid Residues in Binding Sites
Molecular docking simulations are pivotal in identifying the specific amino acid residues within the protein's binding site that are crucial for ligand interaction. These key residues can form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand. For instance, in the docking of 2-aminoacyl-1,3,4-thiadiazoles with mPGES-1, key residues identified included Val24, Tyr28, Tyr130, Gln134, Val128, Thr131, and Leu132. nih.gov The interaction of a 2-bromobenzoyl substituent with Phe44 and His53 via π-stacking, with Ser127 through hydrogen bonds, and a halogen bond with Asp49 further highlighted the specific residues involved. nih.gov
Similarly, studies on other 1,3,4-thiadiazole derivatives have pinpointed critical interactions. For example, the nitrogen atoms of the 1,3,4-thiadiazole moiety have been shown to form hydrogen bonds with ASN923 in the VEGFR-2 binding site. mdpi.com Identifying these key residues is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of this compound derivatives. These calculations can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.
Studies on 1,3,4-thiadiazole derivatives have utilized DFT to analyze their molecular orbital properties, revealing that compounds with suitable HOMO-LUMO energy gaps possess optimal electronic properties for stable drug-receptor interactions. mdpi.com Furthermore, quantum chemical calculations have been used in conjunction with spectroscopic studies to understand the interactions of 1,3,4-thiadiazole derivatives with other molecules, such as the antibiotic Amphotericin B. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies for Early Stage Compound Assessment
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADMET prediction models are computational tools that estimate a compound's absorption, distribution, metabolism, excretion, and toxicity profiles without the need for extensive experimental work.
For 1,3,4-thiadiazole derivatives, ADMET prediction has been a key step in their evaluation. Studies have shown that many of these compounds are predicted to have good oral bioavailability and drug-like properties. nih.gov For instance, a series of 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives were predicted to be potential orally bioavailable drug-like molecules. nih.gov Similarly, ADMET analysis of 1,3,4-thiadiazole derivatives targeting VEGFR-2 confirmed that they generally adhered to established rules for favorable pharmacokinetic profiles, such as Jorgensen's Rule of Three and Veber's rule. mdpi.com These predictions are vital for prioritizing compounds for further development and minimizing late-stage failures in the drug development pipeline.
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the conformational stability of the ligand-protein complex and provides a more realistic representation of the binding event.
MD simulations have been employed to study the stability of complexes formed between 1,3,4-thiadiazole derivatives and their protein targets. For example, MD simulations of 1,3,4-thiadiazole derivatives with VEGFR-2 were conducted over a 100 ns run to evaluate the conformational stability of the complexes. mdpi.com These simulations confirmed that the 1,3,4-thiadiazole moiety plays a crucial role in the binding and stability of these compounds. mdpi.com In another study, molecular dynamics simulations were used to investigate new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in lung cancer cells. nih.gov These simulations provide valuable insights into the dynamic nature of ligand-protein interactions and help to validate the binding modes predicted by molecular docking.
Future Perspectives and Research Directions for N 1,3,4 Thiadiazol 2 Yl Picolinamide
Design and Synthesis of Novel N-(1,3,4-thiadiazol-2-yl)picolinamide Analogues with Enhanced Potency and Selectivity
The future development of this compound-based therapeutics hinges on the rational design and synthesis of new analogues with improved biological activity and selectivity. The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold that allows for various structural modifications. nih.govyoutube.com Researchers are actively exploring the impact of different substituents on the biological activity of thiadiazole derivatives. nih.gov
A key strategy involves the synthesis of hybrid molecules that combine the 1,3,4-thiadiazole moiety with other pharmacologically active heterocycles. For instance, novel hybrids containing 1,2,3-triazole linked to a thiadiazole-2-amine have been synthesized and shown to possess potent anticancer activity. jchemlett.com Similarly, the condensation of the 1,3,4-thiadiazole ring with other heterocyclic systems, such as imidazo[2,1-b] nih.govwisdomlib.orgnih.govthiadiazoles, has yielded compounds with significant anticancer properties. mdpi.com The synthesis of derivatives bearing different aryl or heterocyclic rings can lead to compounds with enhanced potency against various cancer cell lines. jchemlett.commdpi.com
The development of efficient and environmentally friendly synthetic methods is also crucial. One-pot synthesis methods using catalysts like polyphosphate ester (PPE) are being explored to produce 2-amino-1,3,4-thiadiazole (B1665364) derivatives without the need for toxic reagents. mdpi.com
Table 1: Examples of Synthesized this compound Analogues and their Potential Activities
| Analogue Class | Synthetic Strategy | Potential Biological Activity |
| 1,2,3-Triazole Hybrids | Linkage of 1,2,3-triazole to the thiadiazole-2-amine moiety. jchemlett.com | Anticancer. jchemlett.com |
| Imidazo[2,1-b] nih.govwisdomlib.orgnih.govthiadiazoles | Fusion of the 1,3,4-thiadiazole ring with an imidazole (B134444) ring. mdpi.com | Anticancer. mdpi.com |
| Furan-2-carboxamide Derivatives | Condensation with furan-2-carboxamide. nih.gov | Antiproliferative, VEGFR-2 inhibition. nih.gov |
| Benzimidazol-5-yl Derivatives | Combination with a benzimidazole (B57391) scaffold. nih.gov | STAT3 inhibition for cancer treatment. nih.gov |
| Glucoside Derivatives | Introduction of a glucoside moiety. nih.govfrontiersin.org | Antifungal. nih.govfrontiersin.org |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The 1,3,4-thiadiazole nucleus is known to interact with a wide range of biological targets, contributing to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govwisdomlib.orgresearchgate.net The mesoionic character of the thiadiazole ring enables it to cross cellular membranes and engage with intracellular targets. nih.gov While some molecular targets of thiadiazole derivatives have been identified, such as carbonic anhydrase, cyclooxygenase, and various kinases, many remain to be discovered. researchgate.net
Future research should focus on elucidating the precise molecular mechanisms of action of this compound and its analogues. This includes identifying novel protein targets and signaling pathways that are modulated by these compounds. For example, recent studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3) as potential targets for certain 1,3,4-thiadiazole derivatives in the context of cancer therapy. nih.govnih.gov Other research has pointed towards the inhibition of enzymes like lipoxygenase and those in the pentose (B10789219) phosphate (B84403) pathway as potential anticancer mechanisms. nih.govresearchgate.net
A deeper understanding of these mechanistic pathways will be instrumental in optimizing the therapeutic efficacy of this compound derivatives and identifying new disease indications for their use.
Application of Advanced Computational Tools in Lead Optimization and Drug Design
Advanced computational tools, such as in silico molecular docking and Absorption, Distribution, Metabolism, and Excretion (ADME) prediction, are becoming indispensable in modern drug discovery and development. nih.govnih.gov These methods allow for the rapid screening of large virtual libraries of compounds and the prediction of their binding affinities to specific biological targets, as well as their pharmacokinetic properties. nih.govnih.govmdpi.com
In the context of this compound, computational studies can guide the rational design of novel analogues with improved potency and selectivity. mdpi.com For instance, molecular docking studies have been successfully used to identify 1,3,4-thiadiazole derivatives with inhibitory activity against targets like the main protease of SARS-CoV-2 and VEGFR-2. nih.govnih.gov These in silico approaches can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Furthermore, ADME predictions can help in the early identification of compounds with favorable drug-like properties, increasing the likelihood of successful clinical development. nih.gov
Table 2: Application of Computational Tools in the Development of Thiadiazole Derivatives
| Computational Tool | Application | Research Finding |
| Molecular Docking | Prediction of binding affinity to biological targets. jchemlett.comnih.govdoaj.org | Identified potential inhibitors of SARS-CoV-2 main protease, EGFR, and CDK8. jchemlett.comnih.govdoaj.org |
| ADME Prediction | Evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion). nih.gov | Predicted oral bioavailability and favorable pharmacokinetic profiles for novel derivatives. nih.gov |
| Virtual Screening | High-throughput screening of compound libraries. nih.gov | Identification of hit compounds for further experimental validation. nih.gov |
Investigation of Synergistic Effects in Combination with Other Therapeutic Agents
Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.govresearchgate.net This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. nih.gov
The investigation of synergistic effects between this compound analogues and existing therapeutic agents is a promising avenue for future research. For example, studies have shown that certain 1,3,4-thiadiazole derivatives exhibit a synergistic antifungal effect when combined with amphotericin B. nih.govnih.gov This combination allows for a reduction in the effective dose of amphotericin B, thereby mitigating its associated toxicity. nih.govresearchgate.netnih.gov
Future studies should explore the potential for synergistic interactions between this compound derivatives and a wide range of other drugs, including chemotherapeutic agents, targeted therapies, and immunotherapies. Such research could unlock new and more effective treatment strategies for a variety of diseases.
Development of Targeted Delivery Systems for Specific Biological Contexts
The development of targeted delivery systems aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. While specific research on targeted delivery systems for this compound is still emerging, the principles of targeted drug delivery are highly relevant to its future development.
The hydrophobicity and ability of thiadiazole derivatives to cross biological membranes make them interesting candidates for encapsulation into various nanocarriers, such as liposomes, nanoparticles, or micelles. nih.govchemmethod.com These delivery systems can be further functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors that are overexpressed on the surface of diseased cells, for example, in cancer.
By directing the therapeutic agent to its intended target, these advanced delivery systems could significantly improve the therapeutic index of this compound analogues. Future research in this area will be crucial for translating the promising in vitro and in vivo activities of these compounds into effective and safe clinical therapies. The development of such systems could also address challenges related to the solubility and stability of these compounds.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
How can structural elucidation of this compound be systematically performed?
Basic Research Question
A multi-technique approach is recommended:
- X-ray Crystallography : Refine crystal structures using SHELXL (), which is optimized for small molecules and high-resolution data .
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., thiadiazole C-S-C at ~160-170 ppm in -NMR) .
- Computational Validation : Compare experimental data with DFT-calculated structures (e.g., B3LYP/SDD method for bond angles and dihedral angles) .
Q. Example Data () :
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5e | 74 | 132-134 |
| 5f | 79 | 158-160 |
What biological activities are associated with this compound analogs, and how are these assays designed?
Basic Research Question
1,3,4-Thiadiazole derivatives exhibit diverse bioactivities:
Q. Advanced Consideration :
- Use positive controls (e.g., fluconazole for antifungal assays) and validate via dose-response curves.
How do structural modifications influence the bioactivity of this compound derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Fluorine or sulfonamide substituents enhance antifungal activity (e.g., acetazolamide analogs in ) .
- Hydrophobic Domains : Benzothiazole or carbazole moieties () improve blood-brain barrier penetration for CNS targets .
- Thioether Linkages : Substitutions at the 5-position (e.g., methylthio in 5f, ) modulate solubility and potency .
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Use QSAR models to predict logP and binding affinity.
What computational strategies are effective in predicting the mechanism of action of this compound analogs?
Advanced Research Question
- Molecular Docking : Target enzymes like carbonic anhydrase (for acetazolamide analogs) or fungal CYP51 .
- DFT Calculations : Optimize geometries with B3LYP/SDD () to analyze electronic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
Q. Key Parameter () :
| Bond Angle (°) | B3LYP/SDD Value |
|---|---|
| C1-C2-C3 | 121.43 |
| N7-C8-O10 | 112.58 |
How can contradictory data in biological assays be resolved for this compound derivatives?
Advanced Research Question
Contradictions in inhibition rates (e.g., 72.4% vs. 67.65% in ) may arise from:
Q. Resolution Workflow :
Repeat assays with triplicate samples.
Validate via orthogonal methods (e.g., SPR for binding affinity).
What are the emerging applications of this compound in targeted drug delivery?
Advanced Research Question
Recent studies suggest:
- Theranostic Agents : Conjugation with fluorescent probes (e.g., tetrazines in ) for imaging and therapy .
- Prodrug Design : pH-sensitive linkages for tumor-specific activation (e.g., carboxamide hydrolysis in ) .
Q. Experimental Design :
- Use click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation.
- Evaluate release kinetics in simulated physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
